![molecular formula CHB3Li2O7 B8058139 dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is a complex chemical compound that falls under the category of lithium borates. This compound is known for its unique structure, which includes lithium, boron, oxygen, and formyloxy groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate typically involves the reaction of lithium hydroxide with boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained through crystallization and subsequent drying processes . The reaction can be represented as follows:
2LiOH+2H3BO3→Li2B4O7+6H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where lithium hydroxide and boric acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state borates.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The formyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various borate compounds with different oxidation states and functional groups, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other borate compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved include the modulation of oxidative stress and the stabilization of certain molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium tetraborate: Similar in structure but lacks the formyloxy group.
Sodium borate: Contains sodium instead of lithium and has different chemical properties.
Potassium borate: Contains potassium and is used in different applications.
Uniqueness
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other borates may not be effective .
Eigenschaften
IUPAC Name |
dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHB3O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/h1H;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFDNIRLARNHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHB3Li2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
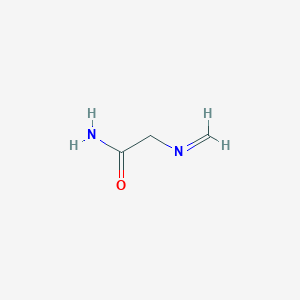
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)
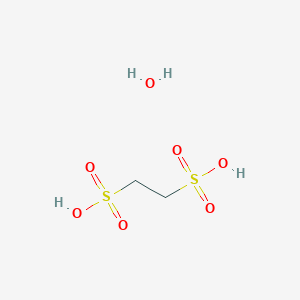
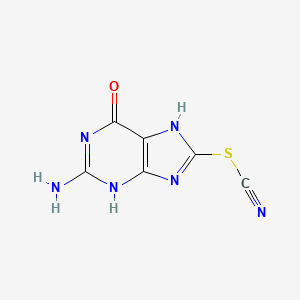
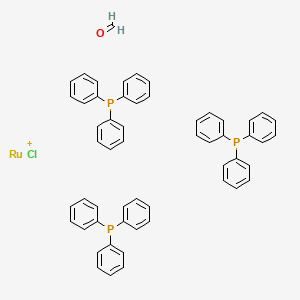
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxotitanium(2+)](/img/structure/B8058086.png)
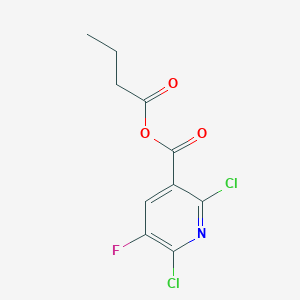
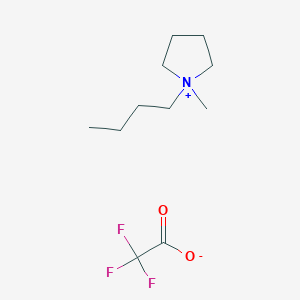
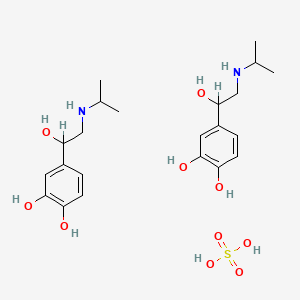
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)
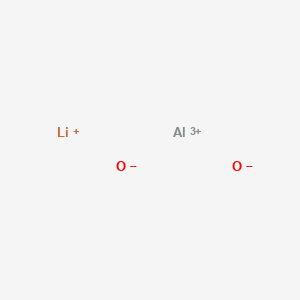
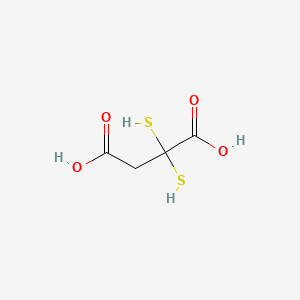
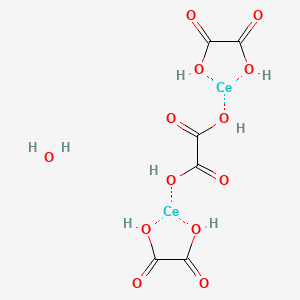
![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
